molecular formula C20H16ClN3O B6424343 (2E)-N-({[2,4'-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide CAS No. 2035023-16-4

(2E)-N-({[2,4'-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide

Cat. No.: B6424343
CAS No.: 2035023-16-4
M. Wt: 349.8 g/mol
InChI Key: LESVYOZSSYSBRM-AATRIKPKSA-N
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Description

(2E)-N-({[2,4’-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide is a complex organic compound that features a bipyridine moiety and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-({[2,4’-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide typically involves a multi-step process:

    Formation of the bipyridine moiety: This step involves the coupling of two pyridine rings, often using a palladium-catalyzed cross-coupling reaction.

    Introduction of the chlorophenyl group: This can be achieved through a Friedel-Crafts acylation reaction, where the chlorophenyl group is introduced to the bipyridine core.

    Formation of the prop-2-enamide linkage: This step involves the reaction of the intermediate with an appropriate amide precursor under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of (2E)-N-({[2,4’-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bipyridine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dechlorinated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-({[2,4’-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide is used as a ligand in coordination chemistry, forming complexes with various metal ions

Biology

In biological research, this compound is investigated for its potential as a fluorescent probe due to the bipyridine moiety, which can exhibit fluorescence upon binding to metal ions.

Medicine

In medicine, (2E)-N-({[2,4’-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry

In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-N-({[2,4’-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The bipyridine moiety can chelate metal ions, affecting various biochemical pathways. The chlorophenyl group may interact with cellular receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-({[2,2’-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide: Similar structure but with a different bipyridine substitution pattern.

    (2E)-N-({[2,4’-bipyridine]-4-yl}methyl)-3-(2-bromophenyl)prop-2-enamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

Uniqueness

(2E)-N-({[2,4’-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide is unique due to the specific positioning of the bipyridine and chlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O/c21-18-4-2-1-3-16(18)5-6-20(25)24-14-15-7-12-23-19(13-15)17-8-10-22-11-9-17/h1-13H,14H2,(H,24,25)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESVYOZSSYSBRM-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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